molecular formula C25H17ClFN3O2 B15006644 (4E)-1-(3-chlorophenyl)-4-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}pyrazolidine-3,5-dione

(4E)-1-(3-chlorophenyl)-4-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}pyrazolidine-3,5-dione

Cat. No.: B15006644
M. Wt: 445.9 g/mol
InChI Key: UEKZKCGDCOGBDR-WSDLNYQXSA-N
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Description

(4E)-1-(3-CHLOROPHENYL)-4-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluorophenylmethyl group, and an indolylmethylidene group attached to a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3-CHLOROPHENYL)-4-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the introduction of the fluorophenylmethyl group. The final steps involve the formation of the pyrazolidine-3,5-dione ring and the attachment of the chlorophenyl group under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3-CHLOROPHENYL)-4-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-1-(3-CHLOROPHENYL)-4-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4E)-1-(3-CHLOROPHENYL)-4-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Fluorophenylmethyl derivatives: Compounds containing fluorophenylmethyl groups.

    Indole derivatives: Compounds with indole structures.

Uniqueness

The uniqueness of (4E)-1-(3-CHLOROPHENYL)-4-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)PYRAZOLIDINE-3,5-DIONE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H17ClFN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

(4E)-1-(3-chlorophenyl)-4-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C25H17ClFN3O2/c26-18-4-3-5-20(13-18)30-25(32)22(24(31)28-30)12-17-15-29(23-7-2-1-6-21(17)23)14-16-8-10-19(27)11-9-16/h1-13,15H,14H2,(H,28,31)/b22-12+

InChI Key

UEKZKCGDCOGBDR-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C/4\C(=O)NN(C4=O)C5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C4C(=O)NN(C4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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